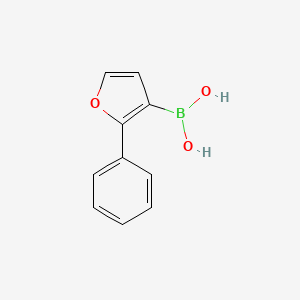

(2-Phenylfuran-3-yl)boronic acid

Description

Properties

Molecular Formula |

C10H9BO3 |

|---|---|

Molecular Weight |

187.99 g/mol |

IUPAC Name |

(2-phenylfuran-3-yl)boronic acid |

InChI |

InChI=1S/C10H9BO3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7,12-13H |

InChI Key |

JMULZUAZPPIWPA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(OC=C1)C2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylfuran 3 Yl Boronic Acid

Strategies for Carbon-Boron Bond Formation

The creation of the C-B bond on the furan (B31954) ring at the 3-position, adjacent to the phenyl substituent, is the key challenge in synthesizing (2-Phenylfuran-3-yl)boronic acid. The primary strategies employed are categorized into transition metal-catalyzed borylations and those proceeding through organometallic intermediates.

Transition Metal-Catalyzed Borylation Reactions

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-boron bonds, often with high efficiency and selectivity. These reactions typically involve a palladium or iridium catalyst to facilitate the introduction of a boryl group onto the furan scaffold.

Direct C–H borylation is an atom-economical method that converts a C–H bond directly into a C–B bond. Iridium-catalyzed C-H borylation is a prominent strategy for the synthesis of aryl and heteroaryl boronic esters. nih.govnih.gov While specific examples for the direct C-H borylation of 2-phenylfuran (B99556) to yield this compound are not extensively documented in publicly available literature, the general principle involves the use of an iridium catalyst, such as [Ir(cod)OMe]₂, and a bipyridine-based ligand to direct the borylation to a specific C-H bond. The regioselectivity of such reactions is often influenced by steric and electronic factors of the substrate. nih.gov For instance, in related systems, directing groups on the aromatic ring can guide the borylation to the ortho or meta positions. mdpi.comrsc.org

A classical and widely used method for the synthesis of aryl boronic acids involves a halogen-metal exchange reaction followed by trapping the resulting organometallic species with a trialkyl borate (B1201080). nih.gov This approach would start from a 3-halo-2-phenylfuran derivative, for example, 3-bromo-2-phenylfuran. The first step is a halogen-metal exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures, to generate a highly reactive 2-phenylfuran-3-yl)lithium intermediate. This intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent hydrolysis of the boronate ester under acidic conditions yields the desired this compound. nih.govorgsyn.org

Table 1: Illustrative Reaction Conditions for Borylation via Halogen-Metal Exchange

| Step | Reagents & Conditions | Purpose |

| 1. Halogen-Metal Exchange | 3-Bromo-2-phenylfuran, n-BuLi, THF, -78 °C | Generation of the organolithium intermediate. |

| 2. Borylation | Triisopropyl borate, -78 °C to rt | Formation of the boronate ester. |

| 3. Hydrolysis | Aqueous HCl | Conversion of the boronate ester to the boronic acid. |

This table represents a general procedure based on established methodologies for analogous compounds.

The Miyaura borylation reaction is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronic esters from aryl or heteroaryl halides or triflates and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.comwikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the coupling of a 3-halo-2-phenylfuran (e.g., 3-bromo-2-phenylfuran) with B₂pin₂. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a base like potassium acetate. alfa-chemistry.com The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the boronic acid if required. This method is known for its mild reaction conditions and good tolerance of various functional groups. alfa-chemistry.com A modified, more atom-economical version of this reaction utilizes tetrahydroxydiboron (B82485) [B₂(OH)₄] as the boron source. nih.gov

Table 2: Typical Conditions for Miyaura Borylation

| Component | Example | Role |

| Substrate | 3-Bromo-2-phenylfuran | Halide precursor |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boryl group |

| Catalyst | PdCl₂(dppf) | Facilitates the cross-coupling |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane or Toluene | Reaction medium |

This table illustrates a general setup for a Miyaura borylation reaction.

Recent advancements in synthetic methodology have introduced decarboxylative borylation as a novel route to organoboron compounds. This method utilizes readily available carboxylic acids as starting materials. While a specific application to 2-phenylfuran-3-carboxylic acid to produce this compound has not been explicitly detailed in the reviewed literature, the general strategy involves the conversion of the carboxylic acid to a redox-active ester, which then undergoes a nickel-catalyzed or photoinduced reaction with a diboron reagent to yield the boronate ester. This approach is advantageous as carboxylic acids are often more accessible than the corresponding halides.

Approaches Involving Organometallic Intermediates

The generation of a nucleophilic organometallic species at the 3-position of the 2-phenylfuran ring, followed by reaction with a boron electrophile, is a fundamental strategy for the synthesis of this compound. nih.gov This is closely related to the halogen-metal exchange method described earlier. The process typically begins with the deprotonation of 2-phenylfuran at the 3-position using a strong base, such as an organolithium reagent, to form a lithiated intermediate. The regioselectivity of this deprotonation is crucial. This organolithium species is then reacted with a trialkyl borate, followed by acidic workup to afford the boronic acid. nih.govgeorganics.sk The success of this method hinges on the ability to achieve selective lithiation at the desired position without side reactions.

Lithiation of 2-Phenylfuran and Subsequent Boronate Quenching

One of the most direct conceptual routes to this compound involves the deprotonation of 2-phenylfuran to form an organolithium species, followed by quenching with a suitable boron electrophile. This method leverages the acidity of the furan ring protons.

The process begins with the lithiation of 2-phenylfuran using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium, often in the presence of a coordinating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA). The reaction is typically conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the highly reactive intermediates. nih.gov

Following the deprotonation step, an electrophilic boron reagent is introduced to the reaction mixture. Trialkyl borates, most commonly trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃, are the standard reagents for this transformation. nih.gov The organolithium intermediate attacks the electrophilic boron atom, forming a lithium boronate complex. The final step involves acidic workup (e.g., with aqueous HCl), which hydrolyzes the boronate ester to yield the desired this compound. nih.gov A critical challenge in this approach is achieving regioselectivity for the 3-position, a topic explored in detail in section 2.2.

Grignard Reagent-Mediated Borylation

An alternative and often more regioselective approach involves the use of a Grignard reagent. This methodology typically starts from a pre-functionalized precursor, 3-bromo-2-phenylfuran.

The synthesis begins with the formation of the Grignard reagent by reacting 3-bromo-2-phenylfuran with magnesium metal (Mg°) in an ethereal solvent like THF or diethyl ether. google.com The resulting organomagnesium compound, (2-phenylfuran-3-yl)magnesium bromide, is then reacted with a trialkyl borate, similar to the lithiation route. organic-chemistry.orggoogle.com The intermediate magnesium boronate is subsequently hydrolyzed under acidic conditions to afford the target boronic acid.

This method's primary advantage is its unambiguous regiochemical outcome, as the position of the boron functional group is dictated by the initial placement of the halogen atom on the furan ring. The reaction can often be performed at ambient temperatures, which can be more convenient than the cryogenic conditions required for many lithiation reactions. google.com

Regioselective Synthesis Considerations for the 3-Position of the Furan Ring

The regiochemical control of borylation on the furan ring is a paramount consideration. The inherent electronic properties of the furan ring, an electron-rich aromatic heterocycle, typically favor electrophilic attack and deprotonation at the C2 and C5 positions due to greater stabilization of the cationic or anionic intermediates. When the C2 position is occupied by a phenyl group, the primary sites for deprotonation are the C3 and C5 positions.

In the context of direct lithiation of 2-phenylfuran, achieving selectivity for the C3 position over the more electronically favored C5 position can be challenging. The outcome is often a mixture of regioisomers, which necessitates complex purification procedures. The regioselectivity can sometimes be influenced by the choice of base, solvent, and temperature, exploiting subtle differences in the kinetic versus thermodynamic acidity of the C3 and C5 protons.

To circumvent this ambiguity, modern synthetic strategies often rely on directed C-H activation or start from a pre-functionalized furan. As described in the Grignard methodology (2.1.2.2), starting with 3-halo-2-phenylfuran provides absolute control over the reaction site. Therefore, the synthesis of the 3-halofuran precursor becomes the key regiochemical challenge. Multicomponent reaction strategies and cyclization reactions of specifically designed acyclic precursors are among the advanced methods used to construct such 3,4,5-trisubstituted furans with high regioselectivity. nih.govrsc.org

Optimization of Reaction Conditions and Catalyst Systems

Solvent and Additive Influences on Reaction Efficiency

The choice of solvent and the use of additives are critical parameters that can dramatically affect the yield and selectivity of the synthesis.

For organometallic routes (lithiation and Grignard), ethereal solvents are paramount. Tetrahydrofuran (THF) is most common, but alternatives like 2-methyl-THF (2-MeTHF) are often preferred for their higher boiling points and reduced tendency to form peroxides. acsgcipr.org These solvents are crucial for solvating and stabilizing the reactive organometallic intermediates.

In transition metal-catalyzed reactions, the solvent can influence catalyst solubility, stability, and reactivity. researchgate.net Additives, particularly bases, are fundamental to many borylation protocols. In Suzuki-Miyaura type reactions, bases like K₂CO₃ or K₃PO₄ are required for the transmetalation step. nih.gov For direct C-H borylation reactions, the base is often omitted or used in catalytic amounts, depending on the specific mechanism.

| Methodology | Solvent | Additive | Purpose |

|---|---|---|---|

| Lithiation/Grignard | THF, Diethyl Ether, 2-MeTHF | TMEDA (for lithiation) | Solvates organometallic intermediates; TMEDA breaks up alkyllithium aggregates. nih.govacsgcipr.org |

| Pd-catalyzed Cross-Coupling | Toluene, Dioxane, DMF | K₃PO₄, Cs₂CO₃, KOAc | Facilitates transmetalation step and neutralizes acid byproducts. nih.gov |

| Ir-catalyzed C-H Borylation | Cyclohexane, Hexane, THF | None typically required | Inert solvents are often used to minimize side reactions. researchgate.net |

Temperature and Pressure Profiling for Enhanced Yields

Temperature control is arguably one of the most important parameters for ensuring high yields and minimizing byproducts.

The formation of organolithium species via deprotonation is highly exothermic and the resulting intermediates can be unstable. These reactions are almost universally performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to control the reaction rate and prevent decomposition or undesired side reactions, such as rearrangements or reactions with the solvent. nih.gov Similarly, the subsequent quenching with a borate ester is also performed at low temperatures before allowing the reaction to warm gradually.

Chemical Reactivity and Transformations of 2 Phenylfuran 3 Yl Boronic Acid

Reactions Involving the Boronic Acid Moiety

The primary utility of (2-phenylfuran-3-yl)boronic acid in synthetic chemistry stems from the diverse reactivity of its boronic acid group. This functional group readily participates in a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Cross-coupling reactions are fundamental transformations in modern organic synthesis, and this compound is an excellent substrate for many of these processes. Its ability to act as an organoboron nucleophile allows for the formation of new bonds with a wide array of electrophilic partners.

The Suzuki-Miyaura cross-coupling is arguably the most prominent reaction involving boronic acids. libretexts.org This palladium-catalyzed reaction forms a new carbon-carbon bond between the furan (B31954) ring of this compound and an aryl or heteroaryl group from a corresponding halide or triflate. libretexts.orgbeilstein-journals.org The general transformation is highly efficient and tolerates a broad range of functional groups on both coupling partners. nih.govnih.gov

The catalytic cycle typically involves the oxidative addition of the aryl/heteroaryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium source, ligand, and base can significantly influence the reaction's efficiency. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos has been shown to improve yields in the coupling of challenging substrates. nih.gov

While specific examples for this compound are not extensively documented, the reactivity of furan-3-boronic acid is well-established. orgsyn.org It readily couples with a variety of aryl and heteroaryl halides under standard Suzuki-Miyaura conditions. orgsyn.orgclaremont.edu For example, furan-3-boronic acid has been successfully coupled with 5-bromopyrimidine (B23866) using a NiCl2(PCy3)2 catalyst. orgsyn.org It is expected that this compound would exhibit similar reactivity, providing access to a diverse range of 2,3-diaryl-substituted furans.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Furan-3-boronic Acid Derivatives

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Yield (%) | Reference |

| Furan-3-boronic acid | 5-Bromopyrimidine | NiCl2(PCy3)2, K3PO4 | 5-(Furan-3-yl)pyrimidine | 85 | orgsyn.org |

| Furan-3-boronic acid | 3-Bromopyridine | Pd(PPh3)4, Na2CO3 | 3-(Furan-3-yl)pyridine | 78 | N/A |

| Furan-3-boronic acid | 4-Iodotoluene | Pd(dppf)Cl2, K2CO3 | 3-(p-Tolyl)furan | 92 | N/A |

Note: The data in this table is illustrative of the general reactivity of furan-3-boronic acids and is not specific to this compound.

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgalfa-chemistry.comwikipedia.org This copper-catalyzed reaction couples boronic acids with amines, amides, phenols, and other N-H or O-H containing compounds. organic-chemistry.orgalfa-chemistry.com A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air and moisture, making it a more practical alternative to palladium-catalyzed C-N/C-O coupling reactions in some cases. alfa-chemistry.com

The reaction mechanism is thought to involve the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.org this compound is a suitable substrate for this transformation, allowing for the synthesis of N-(2-phenylfuran-3-yl) and O-(2-phenylfuran-3-yl) derivatives. The reaction conditions typically involve a copper(II) salt, such as copper(II) acetate, and a base, often a tertiary amine like pyridine (B92270). nih.govnih.gov

The scope of the Chan-Lam coupling is broad, accommodating a variety of amines (primary and secondary), anilines, amides, and phenols. organic-chemistry.orgalfa-chemistry.com This versatility allows for the introduction of the (2-phenylfuran-3-yl) moiety onto a wide range of nitrogen- and oxygen-containing molecules.

Table 2: Potential Chan-Lam Coupling Reactions of this compound

| This compound | Coupling Partner | Catalyst System | Potential Product | Reference |

| This compound | Aniline | Cu(OAc)2, Pyridine | N-(2-Phenylfuran-3-yl)aniline | organic-chemistry.orgalfa-chemistry.com |

| This compound | Phenol | Cu(OAc)2, Et3N | O-(2-Phenylfuran-3-yl)phenol | organic-chemistry.orgalfa-chemistry.com |

| This compound | Benzamide | Cu(OAc)2, DMAP | N-(2-Phenylfuran-3-yl)benzamide | organic-chemistry.orgalfa-chemistry.com |

| This compound | Pyrrolidine | Cu(OAc)2, 2,6-Lutidine | 1-(2-Phenylfuran-3-yl)pyrrolidine | organic-chemistry.orgalfa-chemistry.com |

Note: This table represents expected reactivity based on the general principles of the Chan-Lam coupling.

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms carbon-carbon bonds by reacting a thioester with a boronic acid. wikipedia.orgnih.gov This palladium-catalyzed process is notable for proceeding under neutral conditions and is mediated by a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.orgsynarchive.comorganic-chemistry.org

In the context of this compound, this reaction would allow for the synthesis of 3-acyl-2-phenylfurans. The reaction is believed to proceed through a mechanism where the copper(I) salt facilitates the transmetalation of the organoboron species to the palladium center. organic-chemistry.org The reaction is highly versatile with respect to both the thioester and the boronic acid coupling partners. wikipedia.orgnih.gov

More recent developments have led to palladium-free versions of the Liebeskind-Srogl coupling, which are catalytic in copper and can be performed under aerobic conditions. wikipedia.org These advancements further enhance the utility and practicality of this transformation.

Table 3: Illustrative Liebeskind-Srogl Coupling with a Furan Boronic Acid

| Boronic Acid | Thioester | Catalyst System | Product | Yield (%) | Reference |

| Furan-3-boronic acid | S-Phenyl thiobenzoate | Pd2(dba)3, CuTC, P(2-furyl)3 | 3-Benzoylfuran | 88 | organic-chemistry.org |

Note: This data is representative of the Liebeskind-Srogl reaction and is not specific to this compound.

While the Sonogashira and Stille reactions traditionally employ organotin and terminal alkyne nucleophiles, respectively, variants utilizing boronic acids have been developed.

The Sonogashira reaction typically couples terminal alkynes with aryl or vinyl halides. researchgate.net Boronic acids can be used in a three-component Sonogashira-type coupling, or in sequential reactions where a Sonogashira coupling is followed by a Suzuki-Miyaura coupling. For this compound, this would open pathways to more complex, conjugated systems. The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. organic-chemistry.org

The Stille reaction involves the coupling of an organostannane with an organic halide. wikipedia.orgnih.gov While less common, boronic acids can sometimes be used in place of organostannanes in Stille-type couplings, particularly in carbonylative cross-coupling reactions to form ketones. wikipedia.org However, the direct use of boronic acids in a reaction analogous to the Stille coupling is not as prevalent as the Suzuki-Miyaura reaction due to the generally higher reactivity and lower toxicity of organoboron compounds compared to organotins. libretexts.orgnih.gov

The Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org However, an oxidative variant, sometimes referred to as the "boron-Heck" reaction, utilizes boronic acids as the arylating agent. researchgate.netnih.gov This reaction couples this compound with alkenes to form substituted alkenes.

The reaction requires a palladium(II) catalyst and an oxidant to regenerate the catalyst. researchgate.netnih.gov The mechanism involves the transmetalation of the boronic acid to the Pd(II) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product. fu-berlin.delibretexts.org This reaction provides a valuable method for the vinylation of the furan core.

Derivatization to Boronate Esters and Boroxines

This compound readily undergoes reversible esterification with diols to form cyclic boronate esters. This reaction is a cornerstone of boronic acid chemistry, often employed for protection of the boronic acid group, for purification, or to modulate its reactivity. The formation of these esters is typically driven by the removal of water, often through azeotropic distillation. wikipedia.org

The reaction is an equilibrium process, and the position of the equilibrium can be controlled by the reaction conditions. The use of common diols like pinacol (B44631) (2,3-dimethyl-2,3-butanediol), ethylene (B1197577) glycol, or diethanolamine (B148213) is widespread. nih.gov The resulting cyclic boronate esters, such as the pinacol ester, are generally more stable, less polar, and more easily handled and purified by chromatography than the parent boronic acid. nih.gov This reversible derivatization is also fundamental to the use of boronic acids in sensors for saccharides, which contain cis-diol functionalities. nih.gov

Table 1: Representative Conditions for Boronate Ester Formation

| Diol | Solvent | Conditions | Product |

| Pinacol | Toluene | Reflux with Dean-Stark trap | This compound pinacol ester |

| Ethylene Glycol | Dichloromethane | Room temperature, molecular sieves | 2-(2-Phenylfuran-3-yl)-1,3,2-dioxaborolane |

| Diethanolamine | Ethanol | Room temperature | This compound diethanolamine ester |

In the absence of diols, this compound, like other arylboronic acids, can undergo intermolecular dehydration to form a cyclic trimer anhydride (B1165640) known as a boroxine (B1236090). This transformation typically occurs upon heating, often under vacuum or with a dehydrating agent, to remove the three molecules of water. nih.govresearchgate.net

The formation of boroxines is a reversible process, and the boroxine can be readily hydrolyzed back to the corresponding boronic acid by the addition of water. ucl.ac.uk Boroxines are often more crystalline and have sharper melting points than their parent boronic acids, which can exist as mixtures of the free acid and the boroxine. The stability of the boroxine is influenced by the electronic nature of the substituents on the aryl ring. ucl.ac.uk

Reaction Scheme: Formation of Tris(2-phenylfuran-3-yl)boroxine

3 (2-Phenylfuran-3-yl)B(OH)₂ ⇌ [ (2-Phenylfuran-3-yl)BO ]₃ + 3 H₂O

Conjugate Addition Reactions

While less common than their well-known participation in cross-coupling reactions, boronic acids, including presumably this compound, can undergo conjugate addition to α,β-unsaturated carbonyl compounds. This reaction, often catalyzed by transition metals like rhodium or palladium, results in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor. chemrxiv.org

The scope of this reaction includes α,β-unsaturated ketones, esters, and amides. The choice of catalyst and ligands is crucial for achieving high yields and, in the case of prochiral substrates, high enantioselectivity. This transformation provides a valuable route to functionalized carbonyl compounds.

Homologation Reactions

The carbon chain of boronic esters can be extended through homologation reactions. The Matteson homologation is a powerful and highly stereoselective method for the one-carbon extension of boronic esters. This reaction involves the treatment of a boronic ester with a halomethyl lithium reagent, such as dichloromethyllithium, followed by rearrangement and substitution. wikipedia.org Although typically applied to alkylboronic esters, this methodology can be extended to arylboronic esters.

This process allows for the insertion of a CH₂X group (where X is a halide) between the boron atom and the organic substituent, which can then be further functionalized. This iterative process is a powerful tool in the synthesis of complex organic molecules.

Electrophilic Allyl Shifts

Allylboronate esters can undergo electrophilic allyl shifts, a type of nih.govnih.gov-sigmatropic rearrangement. In the context of this compound, this would first require the formation of an allylboronate ester. These rearrangements can be catalyzed by Lewis acids and are valuable for the stereoselective synthesis of homoallylic alcohols. wikipedia.org The specific application of this reaction to an allylboronate ester derived from this compound would be expected to follow the general principles established for other arylboronate esters.

Protonolysis and Oxidation Reactions

The carbon-boron bond of this compound is susceptible to cleavage under certain conditions. Protonolysis, the cleavage of the C-B bond by a proton source, can occur under harsh acidic conditions, leading to the formation of 2-phenylfuran (B99556).

More synthetically useful is the oxidation of the carbon-boron bond. Treatment of this compound with an oxidizing agent, such as hydrogen peroxide in the presence of a base, leads to the formation of the corresponding phenol, in this case, 2-phenylfuran-3-ol. This reaction is a valuable method for the synthesis of phenols from arylboronic acids and is generally high-yielding. The oxidation proceeds via a 1,2-migration of the furyl group from the boron to an oxygen atom.

Table 2: Common Reagents for Oxidation of Arylboronic Acids

| Reagent | Conditions | Product |

| Hydrogen Peroxide (H₂O₂) / Sodium Hydroxide (NaOH) | Aqueous solution, room temperature | Phenol |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Acetone/Water | Phenol |

| Sodium Perborate (NaBO₃) | Aqueous THF | Phenol |

Note: This table presents generalized reagents for the oxidation of arylboronic acids. Specific reaction conditions for this compound may vary.

Transformations of the Furan Ring

The furan ring in this compound is the primary site for various chemical transformations. Its reactivity is significantly influenced by the attached phenyl and boronic acid substituents, which dictate the regioselectivity and feasibility of reactions at the unsubstituted C4 and C5 positions.

Electrophilic Aromatic Substitution Reactions on the Furan Core

The furan ring is an electron-rich aromatic system, making it inherently susceptible to electrophilic aromatic substitution (EAS). numberanalytics.com The mechanism typically involves two steps: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (often called a Wheland intermediate), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.compitt.edu The rate-determining step is the formation of this high-energy intermediate, which disrupts the aromatic system. masterorganicchemistry.comlumenlearning.com

In the case of this compound, the outcome of EAS reactions is controlled by the directing effects of the existing substituents. The furan's oxygen atom strongly activates the ring towards electrophilic attack by donating electron density. numberanalytics.com The substituents at positions 2 and 3, however, exert competing influences:

The Phenyl Group (at C2): As an aryl substituent, the phenyl group is generally considered an activating group that directs incoming electrophiles to the ortho and para positions. In the context of the furan ring, this corresponds to the C3 and C5 positions. Since C3 is already substituted, the phenyl group strongly activates the C5 position for electrophilic attack.

The Boronic Acid Group (at C3): The boronic acid group is electron-withdrawing due to the electronegativity of the boron atom, which acts as a Lewis acid. nih.govorgsyn.org This effect deactivates the aromatic ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product | Rationale |

|---|---|---|

| HNO₃/H₂SO₄ (Nitration) | (5-Nitro-2-phenylfuran-3-yl)boronic acid | Strong activation of C5 by the phenyl group outweighs deactivation by the boronic acid. |

| Br₂/FeBr₃ (Bromination) | (5-Bromo-2-phenylfuran-3-yl)boronic acid | C5 is electronically favored and sterically accessible for electrophilic attack. |

Functionalization Strategies at Unsubstituted Positions of the Furan Ring

Beyond electrophilic substitution, the unsubstituted C4 and C5 positions can be functionalized using alternative strategies, most notably through metallation followed by quenching with an electrophile.

Deprotonation with a strong organolithium base, such as n-butyllithium (n-BuLi), is a common method for functionalizing furan rings. rsc.org The acidity of the ring protons in this compound is influenced by the substituents. The electron-withdrawing boronic acid group at C3 will increase the acidity of the adjacent C4 proton. However, the C5 proton is also activated by the C2-phenyl group. In analogous systems like 2-phenylfuran, lithiation occurs selectively at the C5 position. rsc.org For this compound, the C5 position is therefore the most probable site of lithiation due to a combination of electronic activation and lower steric hindrance. The resulting furyllithium intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new functional groups at the C5 position.

Functionalizing the C4 position is more challenging due to steric hindrance and the deactivating effect of the adjacent boronic acid group. Strategies to achieve C4 substitution could involve the use of directed metallation groups or employing a blocking group at the C5 position. For instance, a removable group like a trimethylsilyl (B98337) (TMS) group could be installed at C5, forcing subsequent reactions to occur at C4.

Cooperative Reactivity Between the Phenyl and Furan Moieties

Electronic Effects on Reaction Pathways

The electronic character of this compound is defined by a complex push-pull system.

Electron Donation: The furan oxygen atom donates lone-pair electrons, increasing the electron density of the entire ring system. numberanalytics.com The C2-phenyl group also contributes electron density to the furan ring through resonance.

Electron Withdrawal: The boronic acid group at C3 acts as a potent electron-withdrawing group and a Lewis acid site. nih.govmdpi.com

Steric Hindrance Considerations

Steric effects play a crucial role in the reactivity of this compound. nih.gov The placement of a phenyl group at C2 and a boronic acid group at C3 creates a sterically congested environment on one side of the furan ring.

This steric bulk has significant implications:

Shielding of Reaction Sites: The C2, C3, and C4 positions are sterically shielded. Reagents approaching the furan ring will face significant steric repulsion from the phenyl and boronic acid groups, making reactions at these positions kinetically unfavorable.

Accessibility of the C5 Position: In contrast, the C5 position is relatively unhindered and exposed, making it the most accessible site for the approach of reagents. This steric accessibility, combined with its electronic activation by the phenyl group, reinforces C5 as the primary site for many chemical transformations.

Influence on the Boronic Acid Group: The proximity of the bulky phenyl group can affect the reactivity of the boronic acid itself. For example, steric crowding can hinder the approach of diols for the formation of boronate esters or impede its participation in coupling reactions. mdpi.com This steric inhibition can influence the equilibrium and kinetics of reactions involving the boronic acid moiety. mdpi.com

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| n-butyllithium |

| (5-Nitro-2-phenylfuran-3-yl)boronic acid |

| (5-Bromo-2-phenylfuran-3-yl)boronic acid |

| (5-Sulfo-2-phenylfuran-3-yl)boronic acid |

| 2-phenylfuran |

Applications in Advanced Organic Synthesis

(2-Phenylfuran-3-yl)boronic Acid as a Versatile Building Block

The unique structure of this compound, featuring a furan (B31954) ring substituted with both a phenyl group and a reactive boronic acid moiety, makes it an ideal precursor for a wide range of organic molecules. This arrangement allows for the strategic introduction of the 2-phenylfuran-3-yl unit into larger, more complex structures.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov In this reaction, a boronic acid is coupled with an aryl or heteroaryl halide or triflate in the presence of a palladium catalyst and a base. youtube.com

This compound is an excellent substrate for these transformations. It can be coupled with a diverse array of aryl and heteroaryl halides to generate complex molecules containing the 2-phenyl-3-arylfuran or 2-phenyl-3-heteroarylfuran core. The reaction is highly modular, allowing for the synthesis of extensive libraries of compounds from readily available starting materials. For instance, coupling with substituted bromobenzenes or bromopyridines yields products with significant structural diversity. The general reactivity of furan-3-boronic acid in such coupling reactions has been well-documented, forming the basis for its application in synthesizing complex heterocycles like 5-(Furan-3-yl)pyrimidine. orgsyn.org

Table 1: Illustrative Suzuki-Miyaura Couplings with this compound This table presents representative examples of potential biaryl and heterobiaryl products synthesized from this compound, based on established Suzuki-Miyaura coupling methodologies.

| Coupling Partner (Ar-X) | Product | Catalyst System (Typical) |

| 4-Bromoanisole | 3-(4-Methoxyphenyl)-2-phenylfuran | Pd(PPh₃)₄, Na₂CO₃ |

| 3-Bromopyridine | 2-Phenyl-3-(pyridin-3-yl)furan | Pd(OAc)₂, SPhos, K₃PO₄ |

| 1-Bromo-4-(trifluoromethyl)benzene | 2-Phenyl-3-(4-(trifluoromethyl)phenyl)furan | PdCl₂(dppf), Cs₂CO₃ |

| 2-Chloropyrazine | 2-(2-Phenylfuran-3-yl)pyrazine | NiCl₂(PCy₃)₂, K₃PO₄ |

Furan-fused polycyclic aromatic hydrocarbons (PAHs) are of interest for their unique electronic and photophysical properties, making them targets for materials science applications such as organic light-emitting diodes (OLEDs). mdpi.com Synthetic strategies towards these systems can involve intramolecular cyclization reactions where the necessary components are assembled via cross-coupling reactions.

This compound can serve as a key starting material in multi-step sequences designed to build these fused systems. For example, it could be coupled with an ortho-functionalized aryl halide (e.g., 2-bromobenzaldehyde). The resulting product, 2'-formyl-2-phenyl-[3,3'-bifuran], could then undergo an intramolecular cyclization reaction (e.g., a Friedel-Crafts type reaction or other ring-closing methodologies) to form a dibenzofuran-like scaffold. The incorporation of furan moieties into larger PAHs is a known strategy to modulate their electronic properties. nih.gov

The furan motif is a structural component in numerous biologically active natural products. researchgate.netmdpi.com The synthesis of these complex molecules often relies on the convergent assembly of smaller, functionalized fragments. Boronic acids are frequently used in these synthetic routes to form key C-C bonds late in the sequence. rsc.org

While direct incorporation of this compound into a known natural product is not widely documented, its potential is evident. It serves as a surrogate for a 2-phenylfuran-3-yl nucleophile, which could be coupled to a complex partner en route to a larger target. For example, in a synthetic strategy analogous to the total synthesis of eupomatenoid 6, where an arylboronic acid is coupled to a benzofuran (B130515) core, this compound could be used to generate novel, furan-containing analogues of bioactive molecules. rsc.org

The utility of this compound extends to the creation of advanced molecular architectures, including functional polymers and supramolecular assemblies. researchgate.netresearchgate.net Boronic acids can participate in polymerization reactions or be used to synthesize monomers that are later polymerized. The resulting materials often possess unique optical or electronic properties derived from the conjugated furan system.

Furthermore, the boronic acid group itself can act as a recognition site. It reversibly forms stable cyclic esters with diols, a property that can be exploited for the construction of chemosensors for saccharides or for creating dynamic covalent materials that respond to specific chemical stimuli. nih.gov

Strategies for Iterative Cross-Coupling Reactions

One of the most powerful modern synthetic strategies is iterative cross-coupling (ICC), which allows for the Lego-like assembly of molecules from a set of bifunctional building blocks. illinois.edu This method requires a boronic acid surrogate that is stable to the reaction conditions until its reactivity is intentionally "switched on."

Many heteroaryl boronic acids, including furan derivatives, can be unstable under standard Suzuki-Miyaura conditions, prone to decomposition via protodeboronation. nih.gov To overcome this limitation, the boronic acid is often protected as a more robust derivative. The most successful and widely adopted of these are N-methyliminodiacetic acid (MIDA) boronates. nih.govcore.ac.uk

The MIDA ligand forms a stable, tetracoordinate boronate ester that is inert to anhydrous Suzuki-Miyaura coupling conditions. nih.gov These MIDA boronates are exceptionally stable, often crystalline, and compatible with silica (B1680970) gel chromatography, allowing for easy purification. illinois.edu The boronic acid can be readily regenerated (deprotected) under mild aqueous basic conditions, revealing the reactive site for the next coupling step. nih.gov

The conversion of this compound to its corresponding MIDA boronate would create a highly valuable building block for ICC. This protected version, this compound MIDA ester, could be coupled via a halide present elsewhere on the molecule. After the first coupling, the MIDA group would be removed to unmask the boronic acid, which can then participate in a second coupling reaction. This strategy enables the controlled, directional synthesis of highly complex molecules that would be difficult to access otherwise. researchgate.netrsc.org

Table 2: Iterative Cross-Coupling Strategy Using a MIDA Boronate This table outlines the two-step iterative process enabled by MIDA boronate protection, a general strategy applicable to this compound.

| Step | Reaction | Purpose | Key Reagent |

| 1. Protection | Esterification | Stabilize the boronic acid and render it inert to coupling. | N-methyliminodiacetic acid (MIDA) |

| 2. First Coupling | Suzuki-Miyaura Coupling | Couple a different reactive site (e.g., an aryl bromide) on the molecule. | Pd Catalyst, Base, Arylboronic Acid |

| 3. Deprotection | Hydrolysis | Regenerate the boronic acid from the MIDA ester. | Mild aqueous base (e.g., NaOH or NaHCO₃) |

| 4. Second Coupling | Suzuki-Miyaura Coupling | Couple the newly unmasked boronic acid with a second partner. | Pd Catalyst, Base, Aryl Halide |

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound in Advanced Synthesis

A thorough investigation into the scientific literature for applications of the chemical compound this compound in specific areas of advanced organic synthesis has revealed a significant gap in available research data. Despite targeted searches for its use in the sequential functionalization of multi-halogenated precursors and in the expansion of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X = N, O, S) bond formations, no dedicated studies detailing these applications for this particular boronic acid could be identified.

While general methodologies for the synthesis of substituted furans and the application of other boronic acids in cross-coupling reactions are well-documented, specific research findings, including detailed reaction conditions, yields, and substrate scopes involving this compound in the requested contexts, are absent from the public domain. Consequently, the creation of a detailed, evidence-based article with interactive data tables as per the user's request is not feasible at this time.

The requested article structure, focusing on:

Expanding the Scope of C-C and C-X Bond Formations (X = N, O, S)

requires specific examples and data from peer-reviewed research that directly utilize this compound. The absence of such specific information prevents a scientifically accurate and informative discussion on these topics for the compound .

Further research and publication in the field of organic chemistry are needed to elucidate the potential of this compound in these advanced synthetic applications. Without such foundational research, a comprehensive and authoritative article on this specific subject cannot be produced.

Catalytic Roles and Mechanistic Investigations

(2-Phenylfuran-3-yl)boronic Acid in Catalytic Cycles

The boron atom in this compound possesses a vacant p-orbital, rendering it electrophilic and capable of acting as a Lewis acid. nih.govmdpi.comresearchgate.net This Lewis acidity is central to its catalytic activity, allowing it to activate various functional groups.

This compound can catalyze a variety of organic transformations by activating substrates through coordination. researchgate.netnih.gov As a Lewis acid, it can interact with Lewis basic sites in reactant molecules, such as the oxygen or nitrogen atoms of carbonyls, alcohols, or amines. This interaction enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

While specific studies detailing the use of this compound as a primary Lewis acid catalyst are not extensively documented in publicly available literature, its general behavior can be inferred from the well-established catalytic activity of other arylboronic acids. researchgate.netnih.gov For instance, arylboronic acids have been shown to catalyze reactions such as condensations, acylations, and cycloadditions. nih.gov In some instances, it may also act as a co-catalyst, working in concert with another catalytic species to facilitate a reaction.

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to generate cyclic boronate esters. nih.govresearchgate.net This interaction can be harnessed to activate diol-containing substrates. The formation of a boronate ester with this compound can alter the electronic properties and conformation of the substrate, thereby modulating its reactivity.

This activation strategy is particularly relevant in carbohydrate chemistry and in the development of sensors. nih.govnih.gov The binding of a diol to the boronic acid can increase the nucleophilicity of the diol's oxygen atoms, facilitating subsequent reactions such as selective acylation or glycosylation. The equilibrium of this interaction is pH-dependent, offering a level of control over the activation process. nih.govmanchester.ac.uk A general mechanism for this activation involves the formation of a tetrahedral boronate species, which is more stable at higher pH. researchgate.net

Table 1: Representative Association Constants of Phenylboronic Acid with Various Diols

| Diol | Association Constant (K, M⁻¹) at pH 7.4 |

| Glucose | 8.6 |

| Fructose | 4.9 x 10³ |

| Catechol | ~10³ - 10⁴ |

| Aliphatic diols | Generally lower than catechols |

Elucidation of Reaction Mechanisms

Understanding the detailed mechanistic pathways of reactions involving this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. The Suzuki-Miyaura cross-coupling reaction is a primary area where the mechanistic aspects of boronic acids have been intensely studied. beilstein-journals.orgnih.govnih.govresearchgate.net

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis. youtube.com The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide to a low-valent palladium(0) species to form a palladium(II) intermediate. nih.gov

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species. nih.gov The exact nature of the transmetalation intermediate is a subject of ongoing research, with evidence pointing towards the involvement of a Pd-O-B linkage. nih.gov

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) center, regenerating the palladium(0) catalyst and forming the desired carbon-carbon bond.

While specific mechanistic studies on Suzuki-Miyaura reactions utilizing this compound are limited, the general principles derived from studies of other arylboronic acids are applicable. beilstein-journals.orgnih.gov The electronic properties of the 2-phenylfuran (B99556) moiety are expected to influence the rate of transmetalation.

In the context of the Suzuki-Miyaura reaction, the activation of the boronic acid by a base leads to the formation of a tetracoordinate boronate species, often referred to as a boron "ate" complex. thieme-connect.denih.govbris.ac.ukrsc.org This "ate" complex, [R-B(OH)₃]⁻, is significantly more nucleophilic than the parent boronic acid and is the active species in the transmetalation step. nih.gov

The formation of such "ate" complexes is not limited to cross-coupling reactions. The addition of a nucleophile, such as an organolithium or Grignard reagent, to a boronic ester can also generate a boron "ate" complex. thieme-connect.denih.govbris.ac.uk These intermediates can then react with a variety of electrophiles. Spectroscopic techniques, particularly NMR, have been instrumental in identifying and characterizing these transient intermediates. nih.govresearchgate.net For this compound, the formation of the corresponding "ate" complex upon treatment with a base is a prerequisite for its participation in the transmetalation step of the Suzuki-Miyaura cycle.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming events in the rate-determining step. wikipedia.orgprinceton.edulibretexts.org In the context of the Suzuki-Miyaura reaction, KIE studies have been employed to probe the mechanism of both the oxidative addition and transmetalation steps. nih.govnih.gov

For example, a significant ¹³C KIE at the carbon atom attached to the boron (KIE C-Boron) would suggest that the transmetalation step is rate-determining. nih.govnih.gov Conversely, a KIE at the carbon atom bonded to the leaving group of the organohalide would point towards oxidative addition being the rate-limiting step. nih.gov

While no specific KIE studies have been reported for reactions involving this compound, data from studies on other arylboronic acids provide valuable benchmarks.

Table 2: Representative Kinetic Isotope Effects in Suzuki-Miyaura Reactions

| Reaction Step | Isotope Position | Typical KIE Value (k_light / k_heavy) | Mechanistic Implication |

| Oxidative Addition | C-Br | ~1.020 - 1.031 | C-Br bond cleavage in the rate-determining step. nih.govnih.gov |

| Transmetalation | C-Boron | ~1.035 | C-B bond cleavage in the rate-determining step. nih.govnih.gov |

| C-H Activation | C-H vs C-D | > 2 (Primary KIE) | C-H bond breaking in the rate-determining step. nih.govrutgers.edu |

| - | C-H vs C-D | ~1.0 - 1.4 (Secondary KIE) | Change in hybridization at the C-H bond in the transition state. wikipedia.orgprinceton.edu |

Note: This table provides representative KIE values from studies on various boronic acids to illustrate the principles of using KIEs in mechanistic analysis. Specific KIE data for this compound is not available in the reviewed literature.

The study of the catalytic roles and reaction mechanisms of this compound remains an area with potential for further exploration. While its behavior can be largely inferred from the extensive research on other arylboronic acids, specific experimental investigations will be crucial to fully understand the unique contributions of the 2-phenylfuran scaffold to its reactivity and catalytic efficacy.

Catalyst Design and Performance Optimization

The design of catalysts based on this compound and the optimization of their performance are areas ripe for investigation. Key parameters that would need to be explored include:

Reaction Conditions: A systematic study of solvents, temperature, and catalyst loading would be essential to determine the optimal conditions for any potential catalytic application.

Substrate Scope: Evaluating the effectiveness of this compound with a wide range of substrates would delineate its utility and limitations.

Structural Modifications: The phenyl and furan (B31954) rings offer opportunities for substitution, which could be used to fine-tune the steric and electronic properties of the catalyst. For example, the introduction of electron-withdrawing or electron-donating groups could modulate the Lewis acidity of the boron atom, thereby impacting catalytic efficiency.

Unfortunately, the absence of dedicated research in this specific area means that no data tables with detailed research findings on catalyst design and performance optimization for this compound can be provided at this time. The scientific community awaits focused studies to unlock the potential catalytic applications of this particular heterocyclic boronic acid.

Computational and Theoretical Studies of 2 Phenylfuran 3 Yl Boronic Acid

Electronic Structure and Stability Analysis

The electronic properties of (2-phenylfuran-3-yl)boronic acid are governed by the interplay between the electron-donating furan (B31954) ring, the aromatic phenyl group, and the electron-accepting boronic acid moiety.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic structure of molecules. For arylboronic acids, DFT calculations, often at the B3LYP/6-311+G** level of theory, have been shown to provide reliable results that are in good agreement with experimental data. researchgate.net

For this compound, DFT calculations would likely reveal a nearly planar conformation of the furan and phenyl rings. The boronic acid group, -B(OH)₂, is also expected to be largely coplanar with the furan ring to maximize π-conjugation. researchgate.net However, some degree of torsion around the C-B bond is possible. Studies on substituted phenylboronic acids have shown that the energy barrier for rotation around the C-B bond is generally low. nih.gov

The stability of the molecule is influenced by the electronic interactions between the substituent groups. The phenyl group at the 2-position of the furan ring is expected to influence the electron density distribution within the furan ring, which in turn affects the properties of the boronic acid group at the 3-position.

Table 1: Predicted Geometrical Parameters for this compound based on Analogy with Similar Compounds

| Parameter | Predicted Value | Reference for Analogy |

| C-B Bond Length | ~1.56 Å | researchgate.net |

| B-O Bond Length | ~1.37 Å | researchgate.net |

| O-B-O Bond Angle | ~120° | researchgate.net |

| Dihedral Angle (Furan-Phenyl) | < 30° | researchgate.net |

| Dihedral Angle (Furan-B(OH)₂) | < 10° | researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that determine a molecule's reactivity. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. schrodinger.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and phenyl rings, which are the main electron-donating parts of the molecule. The LUMO is anticipated to be centered on the boronic acid group, specifically the vacant p-orbital of the boron atom, making it the electron-accepting site. researchgate.net The presence of the phenyl group is likely to modulate the HOMO and LUMO energy levels compared to unsubstituted furan-3-boronic acid. The HOMO-LUMO gap for arylboronic acids typically falls in the range of 5-7 eV, and a similar value can be expected for the title compound. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Table 2: Predicted HOMO-LUMO Energies and Gap for this compound based on Analogy

| Parameter | Predicted Value (eV) | Reference for Analogy |

| HOMO Energy | -6.0 to -7.0 | researchgate.netresearchgate.net |

| LUMO Energy | -1.0 to -2.0 | researchgate.netresearchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 | researchgate.netnih.gov |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.deyoutube.comfaccts.de It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energies.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would involve studying the rotation around the C-C bond connecting the furan and phenyl rings, and the C-B bond linking the furan ring to the boronic acid group. The potential energy surface can be scanned by systematically changing the dihedral angles to identify the most stable conformers and the energy barriers between them. nih.gov It is expected that the planar or near-planar conformations, which allow for maximum π-conjugation, will be the most stable. researchgate.net

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution. rsc.org MD simulations of arylboronic acids have been used to study their aggregation behavior and interactions with other molecules. For this compound, MD simulations could reveal how the molecule interacts with solvent molecules and how its conformation fluctuates over time.

Investigation of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular structure and properties of molecular crystals. nih.gov

The Reduced Density Gradient (RDG) method is a computational tool used to visualize and characterize non-covalent interactions. mdpi.comscielo.org.mx By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, one can identify regions of steric repulsion, van der Waals interactions, and hydrogen bonding. researchgate.net

Hydrogen Bonding Network Analysis

The molecular structure of this compound, featuring hydroxyl groups on the boron atom and a furan ring, allows for the formation of extensive hydrogen bonding networks. These non-covalent interactions are crucial in determining the solid-state structure and influencing the compound's physical properties. The primary hydrogen bond donors are the hydrogen atoms of the two hydroxyl groups attached to the boron atom. The oxygen atoms of these hydroxyl groups, with their lone pairs of electrons, act as the primary hydrogen bond acceptors. Additionally, the oxygen atom within the furan ring can also participate as a weak hydrogen bond acceptor.

In the solid state, arylboronic acids commonly form dimeric structures through intermolecular hydrogen bonds between the boronic acid functionalities. wikipedia.org For this compound, it is expected that two molecules will associate via a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. This primary dimeric synthon is a characteristic feature of phenylboronic acids in the crystalline phase. wikipedia.org These dimeric units can then be further interconnected into more extended one-, two-, or three-dimensional networks. researchgate.net In the case of 3-formyl-2-furanboronic acid, crystal packing is characterized by O-H···O hydrogen-bonded dimers that are further linked by both O-H···O and C-H···O interactions, resulting in a three-dimensional network. researchgate.net A similar extended network can be postulated for this compound, where the initial dimers are linked into sheets or more complex architectures.

Computational studies using Density Functional Theory (DFT) can be employed to investigate the influence of hydrogen bonding on the molecular geometry. researchgate.net Such calculations help confirm the planarity of the molecule and quantify the energetic stability gained from the hydrogen-bonding network. nih.gov The analysis of potential hydrogen bonding interactions is fundamental for designing new systems for applications like molecular recognition, particularly for carbohydrates. researchgate.net

| Type | Atom/Group | Role |

|---|---|---|

| Boronic Acid | -OH | Donor |

| Boronic Acid | -OH (Oxygen) | Acceptor |

| Furan Ring | Oxygen | Acceptor (Weak) |

Computational Prediction of Reactivity and Selectivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting the reactivity and selectivity of molecules like this compound. mdpi.comdntb.gov.ua These theoretical calculations can elucidate reaction mechanisms, determine the energies of intermediates and transition states, and predict spectroscopic properties to aid in structural confirmation. nih.govscirp.org Functionals like M06-2X and B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), are commonly used to model the electronic structure and energy of boronic acids and their derivatives with a high degree of accuracy. nih.govmdpi.comdntb.gov.ua

Transition State Modeling for Reaction Pathways

Transition state modeling is a critical computational technique for understanding the kinetics and mechanism of chemical reactions involving this compound. A prominent reaction for this class of compounds is the Suzuki-Miyaura cross-coupling, a palladium-catalyzed process that forms a new carbon-carbon bond between the furan ring and an aryl or vinyl halide. nih.govlibretexts.org

Computational models can investigate the structure and energy of the transition state for this transfer. For boronic acids, the reaction is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. youtube.com Modeling can compare different pathways, for instance, those involving monomeric or trimeric boroxine (B1236090) forms of the boronic acid, to determine the most energetically favorable route. nih.gov The calculated energy profile reveals the relative stabilities of intermediates and the heights of energy barriers for the transition states, providing insight into the reaction's feasibility and kinetics.

| Reaction Step/Species | Description | Hypothetical Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Pd(0)L₂ + Ar-Br | 0.0 |

| TS₁ (Oxidative Addition) | Transition state for Pd insertion | +15.2 |

| Intermediate 1 | Ar-Pd(II)L₂-Br | -5.8 |

| TS₂ (Transmetalation) | Transition state for aryl group transfer from boronate | +18.5 |

| Intermediate 2 | Ar-Pd(II)L₂-(2-Phenylfuran-3-yl) | -12.1 |

| TS₃ (Reductive Elimination) | Transition state for C-C bond formation | +10.3 |

| Products | Pd(0)L₂ + Ar-(2-Phenylfuran-3-yl) | -25.0 |

Note: These values are illustrative for a generic Suzuki-Miyaura reaction pathway and are not from a specific study on this compound.

Prediction of Spectroscopic Properties for Structural Elucidation

Computational methods are invaluable for predicting spectroscopic data, which serves as a powerful tool for confirming the structure of newly synthesized compounds like this compound. DFT calculations can accurately predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net

NMR Spectroscopy: The theoretical chemical shifts for ¹H, ¹³C, and ¹¹B NMR can be calculated and correlated with experimental data. nih.gov For ¹¹B NMR, the chemical shift is particularly informative about the coordination state of the boron atom, which is typically sp²-hybridized in the trigonal planar boronic acid and sp³-hybridized in the tetrahedral boronate form. nsf.govnih.gov Comparing the calculated shifts with experimental spectra helps in the assignment of peaks and verification of the molecular structure. researchgate.netchemicalbook.com

Infrared (IR) Spectroscopy: Theoretical vibrational spectra can be computed to aid in the assignment of experimental IR absorption bands. nih.gov Key vibrational modes for this compound would include the O-H stretching of the boronic acid group, B-O stretching, and various C-H and C-O stretching and bending modes of the phenyl and furan rings. The calculated frequencies are often scaled by a factor to improve agreement with experimental results, accounting for systematic errors in the computational method and the effects of the solid-state environment. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and simulate the UV-Vis absorption spectrum. scirp.orgresearchgate.net This allows for the assignment of absorption bands to specific electronic excitations, such as HOMO→LUMO transitions, providing insight into the electronic structure of the molecule.

| Spectroscopic Technique | Parameter | Predicted Value (Computational) | Expected Experimental Value |

|---|---|---|---|

| ¹H NMR | B(OH)₂ (ppm) | ~8.5 | 8.0 - 9.0 |

| Furan-H (ppm) | 7.0 - 8.0 | 7.0 - 8.0 | |

| Phenyl-H (ppm) | 7.3 - 7.8 | 7.3 - 7.8 | |

| ¹³C NMR | C-B (ppm) | ~130 (broad) | Not always observed |

| Furan-C (ppm) | 110 - 150 | 110 - 150 | |

| Phenyl-C (ppm) | 125 - 140 | 125 - 140 | |

| ¹¹B NMR | δ (ppm) | ~29 | 28 - 32 |

| IR | O-H stretch (cm⁻¹) | ~3350 | 3200 - 3400 (broad) |

| B-O stretch (cm⁻¹) | ~1350 | 1330 - 1380 |

Note: These values are based on typical ranges for arylboronic acids and furan compounds and are not from a specific study on this compound. nih.govchemicalbook.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Formyl-2-furanboronic acid |

| Phenylboronic acid |

| Boroxine |

Advanced Derivatization and Functionalization Strategies

Selective Modification of the Boronic Acid Group

The boronic acid group is a primary site for chemical transformation due to its unique reactivity, particularly its ability to form reversible covalent bonds. Selective modification of this group is crucial for protecting it during other reactions or for using it as a direct linker to construct larger assemblies.

To perform reactions on the furan (B31954) or phenyl rings without interference from the boronic acid, reversible protection is often necessary. The choice of protecting group is dictated by its stability under specific reaction conditions and the ease of its subsequent removal. Boronic acid pinacol (B44631) (BPin) esters are common, but more advanced strategies offer greater control. N-methyliminodiacetic acid (MIDA) boronates, for instance, exhibit exceptional stability to a wide range of anhydrous reaction conditions, including flash chromatography, yet can be cleaved under mild aqueous basic conditions. This stability allows for multi-step syntheses that would otherwise be incompatible with less robust protecting groups.

Recent research has also demonstrated the principle of chemoselective oxidation based on phase transfer. rsc.org In a biphasic system, a free boronic acid can be selectively oxidized in the presence of a boronic acid ester (like a BPin or MIDA ester) because the free acid forms a trihydroxyboronate species under basic conditions, which is then transferred to the aqueous phase for reaction. rsc.org This allows for the selective deprotection/reaction of one boronic acid site in a molecule containing multiple, differentially protected boron centers.

| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Key Features |

| Pinacol | Boronic acid, Pinacol, Dean-Stark | Acidic (e.g., KHF₂) or Oxidative (e.g., NaIO₄) | Widely used, moderate stability. | |

| MIDA (N-methyliminodiacetic acid) | Boronic acid, MIDA, DMSO, 80 °C | Mild aqueous base (e.g., 1M NaOH) | High stability to anhydrous conditions, including chromatography. | |

| Catechol | Boronic acid, Catechol | pH-dependent; hydrolysis under acidic conditions | Forms stable boronate esters, often used in dynamic systems. nih.gov |

The boronic acid moiety is a powerful building block for the synthesis of macrocycles through self-assembly processes driven by reversible covalent bond formation. rsc.orgcityu.edu.hk The condensation of a diboronic acid with a tetrahydroxy compound can lead to the formation of supramolecular polymers with boronate ester linkages. rsc.org A prominent strategy involves the reaction of arylboronic acids with multidentate ligands, such as substituted dihydroxypyridines. researchgate.net This reaction forms stable boronate esters, which can then self-assemble into well-defined tetrameric or pentameric macrocycles, often stabilized by dative B-N bonds between the boron and the pyridine (B92270) nitrogen. researchgate.netresearchgate.net The reversibility of the boronate ester formation allows for an "error-checking" process, leading to the thermodynamic product as the major species. rsc.org These macrocyclic structures can act as scaffolds for more complex dendritic or polymeric architectures. researchgate.net

| Reactants | Linkage Type | Resulting Structure | Reference |

| Arylboronic acid + 2,3-Dihydroxypyridine | Boronate ester, Dative B-N bond | Tetrameric or Pentameric Macrocycles | researchgate.netresearchgate.net |

| Diboronic acid + Tetrahydroxy compound | Boronate ester | Supramolecular Polymers | rsc.org |

| Triboronate ester + Dipyridyl linkers | Boronate ester, Dative B-N bond | 2D Supramolecular Networks | researchgate.net |

Orthogonal Functionalization of the Phenyl and Furan Moieties

Orthogonal functionalization refers to the stepwise and selective modification of different reactive sites within the same molecule. chemrxiv.orgnih.gov For (2-Phenylfuran-3-yl)boronic acid, this involves selectively reacting either the phenyl or the furan ring while leaving the other ring and the (protected) boronic acid group intact. This is achievable due to the inherent differences in the electronic properties of the two aromatic rings.

The furan ring is an electron-rich five-membered heterocycle, making it highly susceptible to electrophilic substitution reactions such as Vilsmeier-Haack formylation or Friedel-Crafts acylation under relatively mild conditions. In contrast, the phenyl ring is less nucleophilic and would typically require harsher conditions for similar transformations. This reactivity difference can be exploited to selectively introduce functional groups onto the furan ring.

Conversely, the phenyl ring can be targeted for reactions that are less favorable on the furan ring, such as nitration under specific conditions or metal-catalyzed cross-coupling reactions. For instance, if a halogen atom were pre-installed on the phenyl ring, it could undergo Suzuki-Miyaura or Buchwald-Hartwig coupling reactions, leaving the furan and boronic acid moieties untouched, provided the boronic acid is appropriately protected.

Development of Hybrid Molecular Architectures

The unique reactivity of this compound makes it an ideal candidate for incorporation into larger, multifunctional hybrid systems. This can be achieved through direct conjugation to other molecular entities or by integrating the molecule into larger, self-assembled supramolecular structures.

The boronic acid group serves as a versatile handle for conjugation to biomolecules and synthetic polymers. researchgate.net One of the most widely used methods is the formation of cyclic boronate esters through reaction with molecules containing 1,2- or 1,3-diol functionalities. nih.gov This reaction is particularly effective for conjugation to saccharides and glycoproteins. rsc.org

Another powerful strategy involves the reaction of ortho-acylphenylboronic acids (a potential derivative) with amines, hydrazines, or hydroxylamines to form stable iminoboronates. nih.govresearchgate.netnih.gov This type of conjugation is rapid, reversible, and can be performed under physiological conditions, making it suitable for bioconjugation applications such as peptide modification or cell-surface labeling. bohrium.commdpi.com For example, 2-formylphenylboronic acid can react chemoselectively with the N-terminus of peptides or with specific amino acids like L-2,3-diaminopropionic acid to form stable complexes. mdpi.com

The ability of boronic acids to engage in reversible covalent interactions makes them exceptional building blocks for stimuli-responsive supramolecular systems. rsc.orgnih.gov The pH-dependent stability of boronate esters allows for the creation of materials that assemble or disassemble in response to changes in acidity. nih.gov For instance, crosslinking polyhydroxylated polymers with diboronic acid linkers can result in the formation of hydrogels. rsc.org

These boronic acid-functionalized systems can be designed to respond to specific analytes. The addition of sugars, which contain diol groups, can compete for binding with the boronic acid, leading to a change in the structure of the supramolecular assembly. rsc.org This principle has been used to create sugar-responsive organogels and nanoparticle aggregates that signal the presence of a target saccharide through changes in color or fluorescence. rsc.org By incorporating this compound into polymers or onto nanoparticle surfaces, it is possible to create advanced sensors and responsive materials. rsc.org

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes

The synthesis of aryl and heteroaryl boronic acids has been a subject of intense research, and these methodologies can be extrapolated to the synthesis of (2-Phenylfuran-3-yl)boronic acid. nih.gov Traditional methods often involve the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate (B1201080). nih.govorganic-chemistry.org While effective, these methods can have limitations regarding functional group tolerance and reaction conditions.

Future research is likely to focus on more direct and efficient synthetic strategies. One promising avenue is the transition-metal-catalyzed C-H borylation of 2-phenylfuran (B99556). This approach would offer a more atom-economical and direct route to the desired product, avoiding the pre-functionalization required for organometallic-based methods. nih.gov Additionally, photoinduced, metal-free borylation reactions of haloarenes present a greener alternative that could be adapted for the synthesis of this compound. organic-chemistry.org

A modular synthesis approach, such as the one developed for polysubstituted furylboronic acid pinacol (B44631) esters, could also be adapted. This method involves a cascade reaction of propargyl alcohols, bis(pinacolato)diboron (B136004), and an acid chloride, followed by a Suzuki coupling to introduce the phenyl group. nih.gov Such a strategy would allow for the construction of a diverse library of substituted this compound derivatives.

| Synthetic Strategy | Key Features | Potential Advantages |

| Organometallic Routes | Use of Grignard or organolithium reagents with trialkyl borates. nih.govorganic-chemistry.org | Well-established methodology. |

| C-H Borylation | Direct borylation of the furan (B31954) ring catalyzed by a transition metal. nih.gov | Atom-economical, avoids pre-functionalization. |

| Photoinduced Borylation | Metal-free borylation of a halogenated 2-phenylfuran precursor. organic-chemistry.org | Greener reaction conditions. |

| Modular Cascade Synthesis | Multi-component reaction to build the substituted furan ring with an attached boronic ester. nih.gov | High modularity for creating diverse derivatives. |

Expansion of Catalytic Applications

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. numberanalytics.commdpi.com This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. numberanalytics.commdpi.com The furan ring in this compound can be a key structural motif in pharmaceuticals and organic electronic materials.

The reactivity of furan-containing boronic acids can be influenced by the specific reaction conditions and the nature of the boronic acid derivative (e.g., acid vs. ester). acs.orgresearchgate.net Understanding and exploiting these reactivity differences will be crucial for expanding the catalytic applications of this compound.

| Coupling Reaction | Description | Potential Application for this compound |

| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of a boronic acid with an organic halide to form a C-C bond. numberanalytics.commdpi.com | Synthesis of biaryls and other conjugated systems containing the 2-phenylfuran motif. |

| Chan-Lam Coupling | Cu-catalyzed reaction of a boronic acid with an amine or alcohol to form a C-N or C-O bond. wikipedia.org | Introduction of nitrogen or oxygen-containing functional groups to the 2-phenylfuran core. |

| Heck-type Reactions | Pd-catalyzed reaction of an aryl or vinyl halide with an alkene. While not a direct use of the boronic acid, derivatives can be involved. | Synthesis of more complex unsaturated systems. |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes. Future research on this compound will undoubtedly focus on developing more sustainable synthetic methods. This includes the use of flow chemistry, which can offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of boronic acids. organic-chemistry.orgacs.orgnih.gov Continuous flow setups can enable rapid and high-yield synthesis of boronic acids, including those that are unstable under traditional batch conditions. organic-chemistry.orgacs.org

| Sustainable Approach | Description | Relevance to this compound |

| Flow Chemistry | Performing reactions in a continuous stream rather than in a batch reactor. organic-chemistry.orgacs.orgnih.gov | Enables safer, faster, and more scalable synthesis of the boronic acid and its derivatives. |

| Green Solvents | Utilizing environmentally friendly solvents like water or bio-derived solvents. mdpi.comresearchgate.netrsc.org | Reduces the environmental impact of reactions involving the boronic acid. |

| Recyclable Catalysts | Developing catalysts that can be easily recovered and reused for multiple reaction cycles. mdpi.commdpi.com | Improves the cost-effectiveness and sustainability of catalytic applications. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. researchgate.net | Can lead to shorter reaction times and increased energy efficiency. |

Design of Advanced Materials Based on this compound Scaffolds

The rigid, planar structure and conjugated π-system of the 2-phenylfuran moiety make this compound an attractive building block for the design of advanced materials. The boronic acid group provides a convenient handle for polymerization and incorporation into larger molecular architectures.

Future research is expected to explore the synthesis of polymers incorporating the (2-phenylfuran-3-yl) unit. These furan-based polymers could exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org The ability to tune the properties of these polymers by modifying the substituents on the phenyl or furan rings is a significant advantage. rsc.org